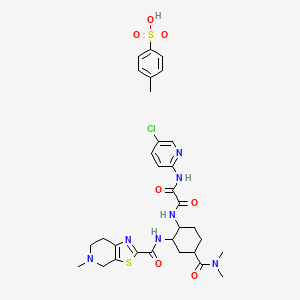

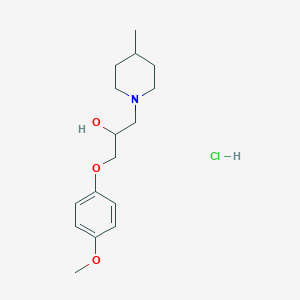

![molecular formula C22H20ClFN4O3 B2866654 N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251545-86-4](/img/structure/B2866654.png)

N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

GPR39 Agonist and Zinc Allosteric Modulation

- N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, among other compounds, has been identified as a novel GPR39 agonist. This was discovered through an unbiased small-molecule-based screening using a β-arrestin recruitment screening approach. The compound showed unexpected allosteric modulation by physiological concentrations of zinc, revealing a new role of zinc in potentiating small-molecule-induced activation of GPR39, which is significant for understanding G protein–coupled receptors signaling pathways (Sato, Huang, Kroeze, & Roth, 2016).

Gastrokinetic Activity

- Research on similar compounds to N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, such as AS-4370, has shown potent gastrokinetic activity. These studies focused on the impact on gastric emptying in animal models, indicating the potential application of these compounds in addressing gastrointestinal motility disorders. Notably, these compounds were found to be free from dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991); (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Antifungal Activity

- Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, related to the chemical structure of interest, have been synthesized and tested for antifungal activities. Some of these compounds displayed higher antifungal activity compared to standard treatments like carbendazim, especially those with 4-fluorobenzyl or 4-chlorobenzyl moieties (Qu, Li, Xing, & Jiang, 2015).

Anticonvulsant Activity

- Compounds structurally related to N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide have been synthesized and evaluated for anticonvulsant activity. Several showed potent activity in models of maximal electroshock-induced seizures in rats, suggesting potential applications in the treatment of epilepsy or other seizure disorders (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Antimicrobial and Antitumor Activities

- Various studies have also explored the antimicrobial and antitumor activities of compounds with similar structural features. These include studies on antimycobacterial agents, inhibitors of carbonic anhydrases, and the synthesis of benzamide derivatives for potential cancer therapies (Zítko et al., 2018); (Supuran, Maresca, Gregáň, & Remko, 2013); (Saito et al., 1999).

Mechanism of Action

Target of Action

The compound, also known as F3406-3287, primarily targets the Arenavirus . Arenaviruses are a family of viruses that can cause severe illnesses in humans, including hemorrhagic fever .

Mode of Action

F3406-3287 inhibits the multiplication of Arenaviruses by interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the Arenavirus glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to specifically target residue M437 within the transmembrane domain of GP2 .

Biochemical Pathways

It is known that the compound interferes with the virus’s ability to replicate by disrupting the ph-dependent fusion process in the endosome compartment . This disruption prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby inhibiting the transcription and replication of the virus genome .

Pharmacokinetics

Like other therapeutic proteins, the pharmacokinetics of such compounds can generally be described by the processes of absorption, distribution, metabolism (catabolic degradation), and, to a small extent, excretion (adme)

Result of Action

The result of F3406-3287’s action is the inhibition of Arenavirus multiplication . By disrupting the pH-dependent fusion process, the compound prevents the virus from initiating its replication process, thereby inhibiting the spread of the virus within the host .

Action Environment

The action of F3406-3287 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process

properties

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4O3/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIJTTQITABBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)

![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)

![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)

![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)